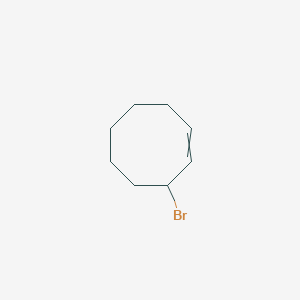

3-Bromocyclooctene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromocyclooctene is a chemical compound with the molecular formula C8H13Br . It is also known by other names such as (1Z)-3-Bromocyclooctene, (1Z)-3-Bromocyclooctène, and 1-Cyclooctene, 3-bromo- .

Synthesis Analysis

The synthesis of this compound involves the ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents . This process allows the synthesis of highly regio- and stereo-regular polymers . A series of polyalkenamers with 90–99% head-to-tail/trans configuration were synthesized in good yields (33–87% yield) .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclooctene ring with a bromine atom attached at the third carbon . The average mass of the molecule is 189.093 Da, and the monoisotopic mass is 188.020050 Da .

Chemical Reactions Analysis

The ring-opening metathesis polymerization (ROMP) of 3-substituted cyclooctenes bearing polar substituents allows the synthesis of highly regio- and stereo-regular polymers . These polymers represent a class of linear polyethylene derivatives where the polar side chain is located on every eighth carbon .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

3-Bromocyclooctene has been utilized in various chemical reactions and synthesis processes. For instance, it has been employed in indium-mediated additions to aromatic aldehydes and cyclohexanone, yielding cycloalkenyl substituted homoallylic alcohols with excellent syn diastereoselectivity (Khan & Prabhudas, 2000). Additionally, it's involved in the synthesis of benzocyclotrimers, serving as a key intermediate in the synthesis of vic-bromo(trimethylstannyl)bicycloolefins through Diels–Alder reactions (Dalkılıç et al., 2009).

Catalysis and Asymmetric Reactions

This compound has also been a part of catalytic asymmetric bromonium ion-induced polyene cyclization, resulting in bromocyclization products that are prevalent in natural product scaffolds. This process is facilitated by chiral catalysts and has shown high yields and diastereoselectivity (Samanta & Yamamoto, 2017).

Applications in Materials Science

In materials science, this compound has been used in the preparation of functionalized benzocyclotrimers, which are important for various industrial applications. This includes the development of new materials and chemicals (Dalkılıç et al., 2009).

Environmental Applications

Regarding environmental applications, compounds like this compound have been studied for their potential in electrocatalytic removal of contaminants like bromate in water treatment processes. This involves using modified electrodes and catalysts in electrochemical reactors (Mao et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 3-Bromocyclooctene is the process of ring-opening metathesis polymerization (ROMP). This compound, being a 3-substituted cyclooctene, plays a crucial role in the synthesis of highly regio- and stereo-regular polymers .

Mode of Action

This compound interacts with its target by participating in the ROMP process. It allows the synthesis of polymers bearing polar substituents, resulting in a series of polyalkenamers with 90–99% head-to-tail/trans configuration .

Biochemical Pathways

The ROMP of this compound affects the biochemical pathway of polymer synthesis. It enables the creation of precisely functionalized polyethylene derivatives and participates in the copolymerization with unfunctionalized cyclic olefins to generate copolymers with tunable properties .

Result of Action

The action of this compound results in the synthesis of highly regio- and stereo-regular polymers. Upon saturation of the backbone using diimide, these polymers represent a class of linear polyethylene derivatives where the polar side chain is located on every eighth carbon .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of other compounds, temperature, and the specific conditions under which the ROMP process is carried out. The thermal properties of both the saturated and unsaturated polymers synthesized using this compound depend strongly on the size and polarity of the functional side groups .

Propriétés

IUPAC Name |

3-bromocyclooctene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUXFIKYVGQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338445 |

Source

|

| Record name | 3-bromocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7422-06-2 |

Source

|

| Record name | 3-bromocyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2536996.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)

![N-[4-(2-pyrimidinyloxy)phenyl]methanesulfonamide](/img/structure/B2537006.png)